3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
Description
3-Methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 3-position and a benzimidazole-pyridin-3-yl moiety at the N-position. The benzimidazole ring system, fused with a pyridine heterocycle, confers unique electronic and steric properties, making it a candidate for interactions with biological targets such as kinases or receptors.
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C20H16N4O2/c1-26-16-6-2-4-13(10-16)20(25)22-15-7-8-17-18(11-15)24-19(23-17)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
KWZYWGIYFWAZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethyl acetate, and reagents such as sodium bicarbonate for neutralization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide and related benzamide derivatives:
Key Observations:
Structural Diversity: The pyridin-3-yl-benzimidazole moiety in the target compound distinguishes it from temano-grel (pyrazole-morpholine) and flumbatinib (pyrimidine-piperazine). This difference likely impacts target specificity. For example, temano-grel’s morpholine-ethoxy group enhances solubility and antiplatelet efficacy , while flumbatinib’s trifluoromethyl group improves metabolic stability . The absence of phosphate or trifluoromethyl groups in the target compound suggests it may have distinct pharmacokinetic properties compared to fobrepodacinum or flumbatinib.
Biological Activity: Temano-grel and the target compound share a 3-methoxybenzamide scaffold but diverge in activity. Temano-grel’s antiplatelet action is attributed to its morpholine-ethoxy substituent, which modulates platelet receptors . The target compound’s benzimidazole-pyridine group may instead favor kinase interactions. Flumbatinib demonstrates the importance of pyrimidine and piperazine groups in tyrosine kinase inhibition, a feature absent in the target compound .
Therapeutic Potential: Benzimidazole derivatives like fobrepodacinum highlight the role of halogenation (e.g., fluorine) in enhancing antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
